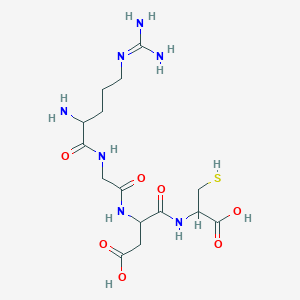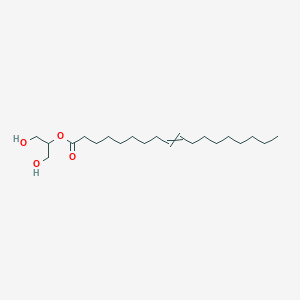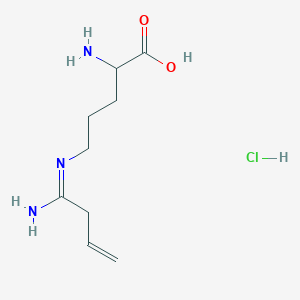
2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl-L-NIO (hydrochloride) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It is widely used in scientific research due to its high specificity and effectiveness in inhibiting nNOS activity. The compound is known for its ability to irreversibly inactivate nNOS in the presence of NADPH and oxygen, making it a valuable tool in studies related to nitric oxide signaling and related pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-L-NIO (hydrochloride) typically involves the reaction of L-ornithine with vinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
While specific industrial production methods for Vinyl-L-NIO (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Vinyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with Vinyl-L-NIO (hydrochloride) include NADPH and oxygen, which are essential for its activity as an nNOS inhibitor. The compound is typically used under physiological conditions to mimic its natural environment in biological systems .
Major Products Formed
The major product formed from the reaction of Vinyl-L-NIO (hydrochloride) with nNOS is an inactivated enzyme complex. This irreversible inactivation is a key feature of the compound’s mechanism of action .
Aplicaciones Científicas De Investigación
Vinyl-L-NIO (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nitric oxide synthase activity and its inhibition.
Biology: Helps in understanding the role of nitric oxide in various biological processes, including neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide signaling is dysregulated, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of nitric oxide synthase inhibitors for various applications.
Mecanismo De Acción
Vinyl-L-NIO (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS and, in the presence of NADPH and oxygen, irreversibly inactivates the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing nitric oxide production. The selectivity of Vinyl-L-NIO (hydrochloride) for nNOS over other isoforms of nitric oxide synthase (eNOS and iNOS) is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Vinyl-L-NIO (hydrochloride) is unique in its high selectivity and potency as an nNOS inhibitor. Similar compounds include:
Aminoguanidine: A less selective inhibitor of nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.
7-Nitroindazole: Another selective inhibitor of nNOS, but with different binding characteristics and potency compared to Vinyl-L-NIO (hydrochloride).
Vinyl-L-NIO (hydrochloride) stands out due to its irreversible inhibition and high specificity for nNOS, making it a valuable tool in research focused on nitric oxide signaling.
Propiedades
Fórmula molecular |
C9H18ClN3O2 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H |
Clave InChI |
DIWIMDZKSYTKCZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=NCCCC(C(=O)O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
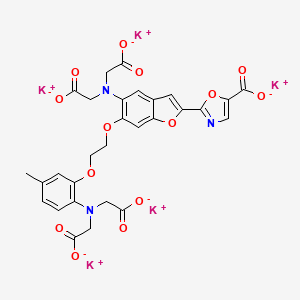
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
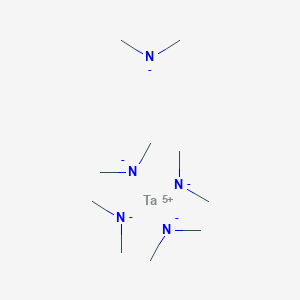
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
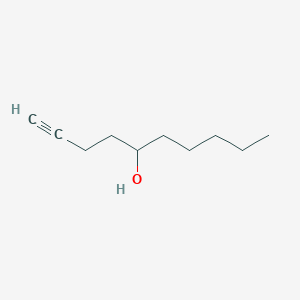
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
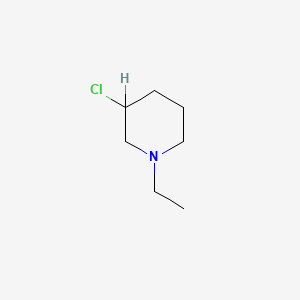
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
